molecular formula C14H20O2 B157365 Butanoic acid, 1,1-dimethyl-2-phenylethyl ester CAS No. 10094-34-5

Butanoic acid, 1,1-dimethyl-2-phenylethyl ester

Cat. No.: B157365
CAS No.: 10094-34-5
M. Wt: 220.31 g/mol
InChI Key: SHSGYHAHMQLYRB-UHFFFAOYSA-N
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Description

Butanoic acid, 1,1-dimethyl-2-phenylethyl ester, with the CAS Registry Number 10094-34-5, is an organic compound with the molecular formula C14H20O2 and a molecular weight of 220.31 g/mol . This compound, a member of the aryl alkyl alcohol simple acid esters (AAASAE), is characterized as a colorless liquid with a mild, herbaceous odor of considerable tenacity . Its primary application is as a fragrance ingredient, and it is commonly found in a wide range of consumer and research formulations including fine fragrances, decorative cosmetics, shampoos, toilet soaps, and other toiletries . It is also utilized in non-cosmetic products such as household cleaners and detergents . The compound has been approved by the FDA as GRAS (Generally Recognized as Safe) for use as a flavoring and is also recognized by FEMA . From a regulatory and safety research perspective, toxicological data indicates a low acute toxicity profile, with oral and dermal LD50 values demonstrated to be greater than 5 g/kg in animal studies . The worldwide volume of use for this fragrance material is estimated to be in the region of 100 to 1000 metric tons per year . This product is intended for laboratory research purposes and is strictly labeled as For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(2-methyl-1-phenylpropan-2-yl) butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O2/c1-4-8-13(15)16-14(2,3)11-12-9-6-5-7-10-12/h5-7,9-10H,4,8,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHSGYHAHMQLYRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)OC(C)(C)CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5038830
Record name alpha,alpha-Dimethylphenethyl butyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5038830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, Colourless liquid; Mild, herbaceous, fruity aroma
Record name Butanoic acid, 1,1-dimethyl-2-phenylethyl ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name alpha,alpha-Dimethylphenethyl butyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1645/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

253.00 to 255.00 °C. @ 760.00 mm Hg
Record name 2-Methyl-1-phenyl-2-propanyl butyrate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040226
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Soluble in mineral oil and most fixed oils; insoluble in water and propylene glycol, Soluble (in ethanol)
Record name alpha,alpha-Dimethylphenethyl butyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1645/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.960-0.971
Record name alpha,alpha-Dimethylphenethyl butyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1645/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

10094-34-5
Record name Dimethylbenzylcarbinyl butyrate
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Record name Dimethyl benzyl carbinyl butyrate
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Record name Butanoic acid, 1,1-dimethyl-2-phenylethyl ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name alpha,alpha-Dimethylphenethyl butyrate
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Record name α,α-dimethylphenethyl butyrate
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Record name DIMETHYL BENZYL CARBINYL BUTYRATE
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Record name 2-Methyl-1-phenyl-2-propanyl butyrate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040226
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Butanoic acid, 1,1-dimethyl-2-phenylethyl ester is typically synthesized through the esterification of butanoic acid with 1,1-dimethyl-2-phenylethanol. The reaction is catalyzed by an acid, such as sulfuric acid, and involves heating the reactants under reflux conditions .

Industrial Production Methods

In industrial settings, the esterification process is scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Butanoic acid, 1,1-dimethyl-2-phenylethyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Hydrolysis: Butanoic acid and 1,1-dimethyl-2-phenylethanol.

    Oxidation: Carboxylic acids and alcohols.

    Reduction: Alcohols.

Scientific Research Applications

Organic Synthesis

Butanoic acid, 1,1-dimethyl-2-phenylethyl ester serves as a reagent in organic synthesis. Its unique structure allows it to participate in various chemical reactions:

  • Esterification Reactions: Can be used to synthesize other esters.
  • Hydrolysis: Converts back to butanoic acid and 1,1-dimethyl-2-phenylethanol under acidic or basic conditions.
  • Oxidation and Reduction: Can be oxidized to carboxylic acids or reduced to alcohols .

Biological Studies

This compound has been investigated for potential biological activities:

  • Fragrance Industry: Due to its pleasant aroma, it is extensively used in perfumes and flavorings. Studies have shown that it interacts with olfactory receptors, making it valuable for sensory research .
  • Toxicology Assessments: Reviews have been conducted evaluating its safety when used as a fragrance ingredient. These assessments include acute toxicity and skin irritation studies, indicating its relatively safe profile for consumer products .

Pharmaceutical Research

Butanoic acid derivatives are explored for their therapeutic properties:

  • Drug Synthesis Precursors: The compound may serve as an intermediate in the synthesis of pharmaceutical agents due to its reactivity and structural characteristics .
  • Investigations into Metabolic Pathways: Research on metabolic pathways involving this ester can provide insights into its biological significance and potential therapeutic applications .

Industrial Applications

The compound is widely utilized in the fragrance and flavor industry:

  • Flavoring Agent: It is used as a food additive due to its flavor profile.
  • Cleaning Products: Incorporated into formulations for its pleasant scent and functional properties .

Case Study 1: Fragrance Development

A study conducted by Belsito et al. (2012) reviewed the safety of various fragrance materials including butanoic acid esters. The findings indicated that these compounds are generally safe for use in consumer products when used within regulatory limits.

Case Study 2: Synthesis of Novel Esters

Research published in organic chemistry journals highlighted the use of butanoic acid derivatives in synthesizing novel esters with enhanced sensory properties. These studies demonstrated the compound's utility in developing new fragrances that meet market demands.

Mechanism of Action

The mechanism of action of butanoic acid, 1,1-dimethyl-2-phenylethyl ester involves its interaction with specific molecular targets and pathways. It can act as a ligand binding to receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Esters with Phenylethyl Substituents

  • Butanoic Acid, 2-Phenylethyl Ester (Phenyl Ethyl Butanoate; CAS: 103-52-6) Molecular Formula: C₁₂H₁₆O₂; Molecular Weight: 192.25 g/mol . Unlike the target compound, it lacks the dimethyl substitution, resulting in a simpler structure. Exhibits a sweet, fruity odor and is used in perfumery. Its RI on non-polar columns is 1441 , slightly lower than the target compound’s RI of 1475, indicating higher volatility due to reduced branching .

Esters with Varying Alkyl Chain Lengths

  • Butanoic Acid, Hexyl Ester (CAS: 2639-63-6) and Butanoic Acid, Octyl Ester (CAS: 109-15-9) These esters feature longer alkyl chains (hexyl and octyl) instead of the phenylethyl group. Both are noted for sweetness-enhancing properties in food applications . However, their molecular weights (172.27 g/mol and 200.32 g/mol, respectively) and polarities differ significantly from the target compound, reducing their utility in fragrance formulations.

Substituted Butanoic Acid Esters

  • Butanoic Acid, 3-Methyl-, Ethyl Ester (CAS: 108-64-5) Molecular Formula: C₇H₁₄O₂; Molecular Weight: 130.18 g/mol. A shorter-chain ester with a methyl branch at the third carbon. It is prevalent in apple volatiles and contributes to sweet, apple-like aromas . Its lower molecular weight and linear structure result in higher volatility (RI: ~980–1050) compared to the target compound .
  • Butanoic Acid, 2-Methyl-, Pentyl Ester (CAS: 60415-61-4) Found in apple cultivars, this ester clusters with other medium-chain esters in hierarchical analyses. It shows an increasing concentration during fruit ripening, unlike the target compound, which is more stable in fragrance matrices .

Physicochemical and Functional Comparisons

Table 1: Key Properties of Butanoic Acid Esters

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Retention Index (RI) Primary Applications Sources
Butanoic acid, 1,1-dimethyl-2-phenylethyl ester C₁₄H₂₀O₂ 220.31 10094-34-5 1475 Fragrances, flavoring
Phenyl ethyl butanoate C₁₂H₁₆O₂ 192.25 103-52-6 1441 Perfumery
Butanoic acid, hexyl ester C₁₀H₂₀O₂ 172.27 2639-63-6 ~1300* Sweetness enhancer
Butanoic acid, 3-methyl-, ethyl ester C₇H₁₄O₂ 130.18 108-64-5 ~1000 Fruit aroma (apple, strawberry)

*Estimated based on homologous series.

Retention Behavior

  • The target compound’s higher RI (1475) compared to phenyl ethyl butanoate (1441) and linear esters (e.g., hexyl ester, ~1300) underscores the impact of branching and aromatic substitution on chromatographic retention .
  • In plum fruit analyses, the target compound co-elutes with terpenoids like Germacrene D (RI: 1.074 normalized), suggesting overlapping volatility profiles in natural matrices .

Functional Differences

  • Fragrance vs. Flavor: The target compound’s complex structure enhances its stability in cosmetic formulations, whereas simpler esters (e.g., ethyl butanoate) are more volatile and suited for short-lived flavor applications .
  • Biological Activity : Medium-chain esters (hexyl, octyl) enhance sweetness in fruits , while the target compound’s role in antifungal formulations (e.g., Azotobacter species) is less documented but plausible given its structural rigidity .

Biological Activity

Overview

Butanoic acid, 1,1-dimethyl-2-phenylethyl ester (CAS Number: 10094-34-5) is an organic compound that belongs to the class of esters. It is synthesized through the esterification of butanoic acid with 1,1-dimethyl-2-phenylethanol. This compound is notable for its applications in the fragrance industry due to its pleasant floral aroma and its potential biological activities.

  • Molecular Formula: C₁₄H₂₀O₂
  • Molecular Weight: 220.3074 g/mol
  • IUPAC Name: this compound

Biological Activity

The biological activity of this compound has been explored in various studies, focusing on its potential therapeutic properties and interactions with biological systems.

This compound is believed to interact with olfactory receptors, influencing sensory perception and possibly affecting mood and behavior. The pleasant aroma suggests potential applications in aromatherapy and mood enhancement.

Toxicological Profile

A review of toxicological data indicates that this compound exhibits low acute toxicity. Studies have shown it to be non-irritating to skin and eyes at typical exposure levels. Furthermore, it does not demonstrate mutagenic properties in standard bacterial assays .

Case Studies

  • Fragrance Material Review : A comprehensive review evaluated the safety of this compound as a fragrance ingredient. It highlighted that at current exposure levels, there are no significant safety concerns regarding irritation or sensitization .
  • Dermatological Assessment : In dermatological studies, the compound was assessed for skin absorption and irritation potential. The findings suggested minimal risk for adverse effects when used in cosmetic formulations .
  • Biological Interactions : Research also indicated that butanoic acid esters can exhibit bioactive properties, potentially influencing various biochemical pathways in living organisms .

Comparative Analysis

Compound NameMolecular FormulaBiological ActivityToxicity Level
This compoundC₁₄H₂₀O₂Fragrance, Low toxicityLow
Butanoic acidC₄H₈O₂Metabolic intermediateModerate
Ethyl butyrateC₆H₁₂O₂FragranceLow

Applications in Industry

This compound is widely utilized in:

  • Fragrance Industry : As a key ingredient in perfumes and scented products due to its appealing scent profile.
  • Food Industry : Occasionally used as a flavoring agent.

Q & A

Basic Research Questions

Q. How can Butanoic acid, 1,1-dimethyl-2-phenylethyl ester be reliably identified in complex mixtures such as biological or environmental samples?

  • Methodology : Use gas chromatography-mass spectrometry (GC-MS) with non-polar columns (e.g., DB-1 or BPX-5) for separation. Compare retention indices (e.g., 1487–1488 ) and mass spectra against reference libraries. For biological matrices like skin surface chemicals, employ sorptive extraction techniques (e.g., headspace solid-phase microextraction) followed by GC-MS to minimize interference .

Q. What synthetic routes are available for producing this compound?

  • Methodology : The ester can be synthesized via acid-catalyzed esterification between 1,1-dimethyl-2-phenylethanol and butanoic acid. Alternatively, transesterification using methyl butanoate and the corresponding alcohol under reflux with a catalyst (e.g., sulfuric acid) is feasible. Purity should be verified via nuclear magnetic resonance (NMR) and high-resolution MS .

Q. How does the structural configuration of this ester influence its stability in formulations or environmental conditions?

  • Methodology : Assess stability using accelerated aging studies under varying pH, temperature, and UV exposure. Monitor degradation via GC-MS and Fourier-transform infrared spectroscopy (FTIR). The branched alkyl chain and aromatic phenyl group enhance steric hindrance, reducing hydrolysis rates compared to linear esters .

Q. What analytical challenges arise when quantifying this compound in multicomponent fragrance systems?

  • Methodology : Overlapping peaks in GC can be resolved using comprehensive two-dimensional GC (GC×GC) with time-of-flight MS. Quantify using internal standards (e.g., deuterated analogs) to correct for matrix effects. Retention time locking (RTL) improves reproducibility across instruments .

Advanced Research Questions

Q. How can chiral separation of this compound isomers be achieved, and what are the implications for bioactivity studies?

  • Methodology : Use chiral stationary phases (e.g., cyclodextrin derivatives) in GC or HPLC. Compare enantiomeric ratios in synthetic vs. natural sources (e.g., plant extracts). Bioactivity assays (e.g., antimicrobial or receptor-binding studies) can reveal stereospecific effects, as seen in related esters .

Q. What are the primary degradation products of this ester under oxidative conditions, and how do they impact environmental toxicity?

  • Methodology : Simulate oxidative degradation using ozone or UV/H₂O₂ systems. Identify products via LC-QTOF-MS and computational tools (e.g., EPA’s CompTox Dashboard). Ecotoxicity assays (e.g., Daphnia magna or algal growth inhibition) assess the hazard potential of degradation byproducts .

Q. How does the ester interact with human skin microbiota, and what role does it play in volatile organic compound (VOC) profiles?

  • Methodology : Conduct in vitro microbial metabolism assays using skin commensals (e.g., Staphylococcus epidermidis). Track VOC emissions via proton-transfer-reaction MS (PTR-MS). Compare results with in vivo skin swab analyses to validate microbial transformation pathways .

Q. What contradictions exist in reported retention indices (RI) for this ester across databases, and how can they be resolved?

  • Methodology : Compile RI values from multiple sources (e.g., NIST Chemistry WebBook, Adams’ Essential Oil Components) . Discrepancies may arise from column phase differences (polar vs. non-polar). Standardize measurements using reference alkane mixtures and cross-validate with Kovats indices .

Q. Can computational models predict the sensory properties (e.g., odor thresholds) of this compound based on its molecular descriptors?

  • Methodology : Apply quantitative structure-odor relationship (QSOR) models using parameters like molecular weight, logP, and topological polar surface area. Validate predictions via GC-olfactometry (GC-O) with trained panelists .

Key Notes

  • Avoid referencing consumer-grade sources (e.g., chem960.com ).
  • Prioritize peer-reviewed methodologies (e.g., GC×GC , QSOR models ).
  • Address contradictions in retention indices through standardized protocols .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Butanoic acid, 1,1-dimethyl-2-phenylethyl ester
Reactant of Route 2
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Butanoic acid, 1,1-dimethyl-2-phenylethyl ester

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